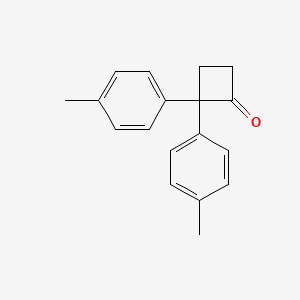

Cyclobutanone, 2,2-bis(4-methylphenyl)-

Description

Significance of Cyclobutanone (B123998) Scaffolds in Modern Organic Chemistry

Cyclobutane (B1203170) and cyclobutanone frameworks are considered privileged scaffolds in both natural products and drug discovery. researchgate.net Their presence in a molecule confers a degree of three-dimensionality and introduces sp3-hybridized carbon centers, which are desirable features for bioactive compounds. researchgate.net These strained carbocyclic structures serve as versatile synthetic intermediates. mdpi.com The inherent ring strain within these molecules can be strategically harnessed to drive various chemical transformations, including ring-enlargement, ring-contraction, and ring-opening reactions, providing access to a diverse array of acyclic and more complex cyclic systems. mdpi.comresearchgate.net The development of stereocontrolled and enantioselective methods to synthesize functionalized cyclobutanes and cyclobutanones has further expanded their utility in organic synthesis. mdpi.com

Rationale for Investigating 2,2-Bis(4-methylphenyl)cyclobutanone: A Case Study in Steric and Electronic Influence

The study of 2,2-bis(4-methylphenyl)cyclobutanone provides a compelling case for understanding the interplay of steric and electronic effects on the reactivity of the cyclobutanone core. The presence of two bulky phenyl groups at the C2 position introduces significant steric hindrance, which can influence the approach of reagents and the stability of transition states. nih.gov Furthermore, the electronic nature of the substituents on the phenyl rings can modulate the reactivity of the carbonyl group and the adjacent carbon atoms. rsc.org

The methyl groups at the para position of the phenyl rings are electron-donating, which can affect the electrophilicity of the carbonyl carbon. The selection of ligands and their steric and electronic properties are known to determine the connectivity and final arrangement around a central point, a principle that can be extended to the substitution pattern on the cyclobutanone ring. nih.gov Investigating this specific molecule allows for a detailed examination of how these combined steric and electronic factors govern its chemical behavior and potential for further functionalization.

Overview of Research Scope and Advanced Methodological Approaches

Research into compounds like 2,2-bis(4-methylphenyl)cyclobutanone typically involves a multi-faceted approach. The synthesis of such molecules often relies on established methods for constructing four-membered rings, which can include photochemical reactions and [2+2] cycloadditions. mdpi.com Modern synthetic strategies increasingly focus on achieving high stereoselectivity and enantioselectivity. mdpi.com

Characterization and structural elucidation are carried out using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the connectivity and stereochemistry of the molecule. X-ray crystallography can provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.

Structure

2D Structure

3D Structure

Properties

CAS No. |

671782-23-3 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

2,2-bis(4-methylphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C18H18O/c1-13-3-7-15(8-4-13)18(12-11-17(18)19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

KFPRWBPSBNTYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC2=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Bis 4 Methylphenyl Cyclobutanone

Historical Evolution of Cyclobutanone (B123998) Synthesis with Emphasis on Geminal Diaryl Substitution

The synthesis of cyclobutanes and cyclobutanones has been a longstanding challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.gov Early methods often involved multi-step sequences with low yields. A pivotal development in the field was the advent of [2+2] cycloaddition reactions, which provided a more direct route to the cyclobutane (B1203170) core. orientjchem.orgnih.gov

Initially, the focus was on simple cyclobutanones, but the scope rapidly expanded to include more complex substitution patterns. The synthesis of geminally disubstituted cyclobutanones, especially with aryl groups, gained importance due to the prevalence of this structural motif in various target molecules. The reaction of diarylketenes with alkenes, first reported by Staudinger in the early 20th century, became a cornerstone for accessing 2,2-diarylcyclobutanones. nih.govwikipedia.org Over the decades, this method has been refined, with significant progress in managing the high reactivity of ketene (B1206846) intermediates and improving reaction yields and scope.

Alongside cycloadditions, alternative strategies such as ring expansion and ring contraction have been developed. organic-chemistry.orgrsc.org These methods offered different retrosynthetic disconnections and access to a wider variety of substituted cyclobutanones. For instance, the oxidative ring expansion of diaryl-substituted methylenecyclopropanes emerged as a viable route to 2,2-diarylcyclobutanones. thieme-connect.com Similarly, ring contraction methodologies, like the Wolff rearrangement of α-diazo ketones derived from cyclopentanones, have been explored to forge the strained four-membered ring. rsc.orgntu.ac.uk The evolution of these synthetic strategies has been driven by the continuous search for higher efficiency, better control over selectivity, and applicability to a broader range of substrates, including the specific synthesis of compounds like 2,2-bis(4-methylphenyl)cyclobutanone.

Ring-Forming Reactions for the Cyclobutanone Core

The construction of the cyclobutanone ring is the critical step in the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone. Several powerful methodologies have been established for this purpose.

The [2+2] cycloaddition of a ketene with an alkene is one of the most significant and widely used methods for preparing cyclobutanones. orientjchem.org For the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone, this involves the reaction of bis(4-methylphenyl)ketene with ethylene (B1197577). Ketenes are highly reactive species that can be generated in situ from precursors like acyl chlorides via dehydrochlorination or through the Wolff rearrangement of α-diazoketones. orientjchem.orgwikipedia.org

Mechanism: The thermal [2+2] cycloaddition of ketenes and alkenes is a concerted and stereospecific process. libretexts.orgyoutube.com It proceeds through a [π2s + π2a] transition state, where the alkene acts as the suprafacial component and the ketene as the antarafacial component. youtube.com This geometry is unique among cycloadditions and is thermally allowed by the Woodward-Hoffmann rules. nih.gov The ketene, with its linear C=C=O geometry, can approach the alkene in a perpendicular fashion, minimizing steric hindrance and allowing for orbital overlap. youtube.com The LUMO of the electrophilic ketene interacts with the HOMO of the alkene. libretexts.org Lewis acid catalysis can be employed to enhance the reactivity of less reactive ketenes by lowering the energy of the ketene's LUMO. nih.gov However, this often requires stoichiometric amounts of the Lewis acid due to product inhibition. nih.gov

The general reaction for the formation of a 2,2-diarylcyclobutanone via this method is shown below: Bis(4-methylphenyl)ketene + Ethylene → 2,2-Bis(4-methylphenyl)cyclobutanone

Challenges in this method include the tendency of ketenes to dimerize and their sensitivity to moisture. orientjchem.org Despite these challenges, the [2+2] cycloaddition remains a powerful and direct route for the synthesis of geminal diaryl cyclobutanones.

Ring expansion reactions provide an alternative pathway to cyclobutanones, starting from smaller, strained ring systems like cyclopropanes. nih.gov A notable example is the oxidative ring expansion of methylenecyclopropanes (MCPs). thieme-connect.com This method is particularly effective for synthesizing 2,2-diarylcyclobutanones.

The reaction involves the oxidation of a 1,1-bis(4-methylphenyl)methylenecyclopropane precursor. A convenient and efficient method utilizes cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant in the presence of oxygen. thieme-connect.com This process affords the desired 2,2-bis(4-methylphenyl)cyclobutanone in good yields. organic-chemistry.orgthieme-connect.com

Reaction Scheme: 1,1-bis(4-methylphenyl)methylenecyclopropane --(CAN, O₂)--> 2,2-bis(4-methylphenyl)cyclobutanone

The mechanism is believed to proceed through a radical cation intermediate, initiated by single-electron transfer from the electron-rich MCP to CAN. nih.gov This strategy highlights the utility of radical reactions in constructing challenging carbocyclic frameworks. nih.gov The starting substituted methylenecyclopropanes can be prepared from the corresponding diaryl ketones.

Table 1: Synthesis of 2,2-Diarylcyclobutanones via Oxidative Ring Expansion

| Starting Methylenecyclopropane | Product | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-Diphenylmethylenecyclopropane | 2,2-Diphenylcyclobutanone | CAN, O₂ | 82 | thieme-connect.com |

| 1,1-Bis(4-methoxyphenyl)methylenecyclopropane | 2,2-Bis(4-methoxyphenyl)cyclobutanone | CAN, O₂ | 85 | thieme-connect.com |

| 1,1-Bis(4-chlorophenyl)methylenecyclopropane | 2,2-Bis(4-chlorophenyl)cyclobutanone | CAN, O₂ | 79 | thieme-connect.com |

Ring contraction reactions offer another strategic approach to cyclobutane and cyclobutanone synthesis, starting from more readily available five-membered rings. rsc.orgchemistryviews.org These transformations often involve rearrangements where a carbon is extruded from the ring or a bond is migrated to form the smaller ring. acs.org

Common ring contraction methods include:

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone, typically derived from a cyclopentanone (B42830) derivative, into a ketene intermediate upon photolysis or thermolysis with a metal catalyst (e.g., Ag₂O). This ketene can then be trapped intramolecularly or intermolecularly. For cyclobutanone synthesis, the rearrangement of a 2-diazocyclopentanone would lead to a cyclobutyl-substituted ketene, which can then be converted to the final product. rsc.orgntu.ac.uk

Favorskii Rearrangement: While more commonly used for synthesizing carboxylic acid derivatives from α-halo ketones, variations of this rearrangement can be adapted for ring contraction.

Extrusion Reactions: Methods involving the extrusion of small molecules like N₂ or SO₂ from larger heterocyclic precursors can lead to the formation of a cyclobutane ring. rsc.orgacs.org For instance, the thermolysis or photolysis of certain five-membered cyclic azo compounds can extrude dinitrogen to yield a cyclobutane ring stereospecifically. chemistryviews.orgacs.org

While less direct for the specific target compound, these methods are powerful tools for creating highly substituted or functionally complex cyclobutane cores that might be difficult to access through other means. rsc.orgntu.ac.uk

Strategies for Stereoselective Synthesis of Chiral Analogs of 2,2-Bis(4-methylphenyl)cyclobutanone

While 2,2-bis(4-methylphenyl)cyclobutanone itself is achiral, the development of stereoselective methods is crucial for synthesizing its chiral analogs, which are valuable in medicinal chemistry and materials science. researchgate.netacs.org Asymmetric catalysis is at the forefront of these efforts, enabling the creation of enantioenriched cyclobutanones. nih.gov

Several strategies have been developed:

Catalytic Asymmetric [2+2] Cycloadditions: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in [2+2] cycloadditions. nih.govwikipedia.org For example, chiral oxazaborolidinium ions have been shown to catalyze the reaction between ketenes and alkenes to produce chiral cyclobutanones with high enantiomeric excess (ee). acs.org

Tandem Cyclopropanation/Semipinacol Rearrangement: A powerful method involves the Lewis acid-catalyzed reaction of silyloxyallenes or similar substrates with diazo compounds. acs.org This process forms a cyclopropyl (B3062369) intermediate which undergoes a stereospecific semipinacol-type ring expansion to yield a chiral α-quaternary cyclobutanone with excellent enantio- and diastereoselectivity. acs.org

Kinetic Resolution: The enantioselective functionalization of racemic cyclobutanones can provide access to chiral derivatives. For instance, asymmetric reduction of a racemic 3-substituted cyclobutanone can resolve the enantiomers, yielding a chiral cyclobutanol. nih.gov

These advanced catalytic methods allow for precise control over stereochemistry, opening pathways to a wide range of chiral cyclobutane structures that were previously difficult to synthesize. acs.orgnih.gov

Application of Green Chemistry Principles in the Synthesis of 2,2-Bis(4-methylphenyl)cyclobutanone

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. yale.edunih.gov Applying these principles to the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone involves optimizing reaction conditions and choosing reagents to minimize waste and energy consumption.

Key green chemistry considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product. yale.edugreenchemistry-toolkit.org [2+2] cycloadditions and rearrangement reactions are inherently atom-economical as they form the product without generating byproducts. greenchemistry-toolkit.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Developing catalytic versions of ring-forming reactions, such as Lewis acid-catalyzed cycloadditions or transition-metal-catalyzed ring expansions, reduces waste and improves efficiency. yale.eduorganic-chemistry.org

Safer Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions. mun.ca Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.edu

Renewable Feedstocks: While challenging for this specific compound, a long-term goal of green chemistry is to utilize renewable starting materials instead of petroleum-based ones. nih.gov

Waste Prevention: The ideal synthesis prevents the formation of waste from the outset. This can be achieved through high-yield, high-selectivity reactions that avoid the need for extensive purification. yale.edu

By incorporating these principles, the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone and its derivatives can be made more sustainable and efficient. nih.govmun.ca

Sophisticated Spectroscopic and Structural Elucidation of 2,2 Bis 4 Methylphenyl Cyclobutanone

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

NMR spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms in a molecule.

Advanced Multidimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Complete Assignment and Stereochemical Analysis

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in a thorough structural analysis. For 2,2-bis(4-methylphenyl)cyclobutanone, this would involve identifying the signals corresponding to the aromatic protons and carbons of the two 4-methylphenyl groups, the methyl protons and carbons, and the methylene (B1212753) (CH₂) protons and carbons of the cyclobutanone (B123998) ring.

Advanced 2D NMR techniques would have been crucial for this task:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the geminal protons on the C3 carbon and the vicinal protons on the C4 carbon of the cyclobutanone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This would be instrumental in confirming the connectivity, for example, by showing correlations between the aromatic protons and the quaternary C2 carbon, or between the methyl protons and the C4' carbon of the tolyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons. This technique would be particularly insightful for determining the relative stereochemistry and preferred conformation of the two 4-methylphenyl groups.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts would have been presented here, based on expected values for similar structural motifs.

Variable Temperature NMR Studies on Ring Puckering and Diaryl Group Rotational Barriers

The four-membered cyclobutanone ring is not planar and undergoes a dynamic process known as ring puckering. Additionally, the two 4-methylphenyl groups can rotate around the C2-C(aryl) bonds. Variable temperature (VT) NMR studies would provide insight into the energetics of these conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for ring inversion and for the rotation of the aryl groups. At low temperatures, the exchange between different conformations might be slow enough on the NMR timescale to observe separate signals for non-equivalent protons or carbons, which would coalesce as the temperature is raised.

Vibrational Spectroscopy (FT-IR and Raman) for Understanding Bonding, Strain, and Molecular Environment

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule.

Detailed Analysis of Carbonyl Stretching Frequencies and Ring Vibrations

The most prominent feature in the FT-IR spectrum of a ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For cyclobutanone derivatives, this band typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones, due to the increased ring strain. The precise position of this band for 2,2-bis(4-methylphenyl)cyclobutanone would be a key data point. Other characteristic vibrations would include the C-H stretching of the aromatic and methyl groups, and the various bending and stretching modes of the cyclobutanone ring. Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations and the C-C bonds of the aromatic rings.

A table summarizing the expected characteristic FT-IR and Raman vibrational frequencies would have been included.

Correlation of Experimental Data with Computational Models for Vibrational Assignments

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical calculations. Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for a proposed molecular structure can be calculated. By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a more confident assignment of the observed vibrational modes can be made. This correlation would have provided a deeper understanding of the vibrational dynamics of 2,2-bis(4-methylphenyl)cyclobutanone.

Mass Spectrometry: Mechanistic Fragmentation Pathways of 2,2-Bis(4-methylphenyl)cyclobutanone

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The fragmentation of cyclobutanone derivatives is often governed by characteristic pathways, such as the Norrish Type I cleavage. wikipedia.org For 2,2-bis(4-methylphenyl)cyclobutanone, the molecular ion peak (M⁺) would confirm the compound's mass. The subsequent fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Key fragmentation pathways to be expected would include:

α-cleavage: Homolytic cleavage of the C1-C2 or C1-C4 bond of the cyclobutanone ring.

Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl compounds.

Formation of a stable tropylium-like cation: The presence of the methylphenyl groups could lead to the formation of a stable C₈H₉⁺ fragment (m/z 105).

A table of expected major fragment ions and their proposed structures would have been presented to illustrate these pathways.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Labeling Investigations

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. For 2,2-bis(4-methylphenyl)cyclobutanone (C₁₈H₁₈O), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure a value extremely close to this theoretical mass, confirming the elemental composition.

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), is a powerful complementary technique. By analyzing the mass shift in the HRMS spectrum, the number of atoms of a specific element in a fragment ion can be confirmed, aiding in the elucidation of fragmentation pathways.

While no specific HRMS data for 2,2-bis(4-methylphenyl)cyclobutanone is available, the table below illustrates how such data would be presented.

| Theoretical Data for C₁₈H₁₈O | Experimental Finding (Hypothetical) |

| Exact Mass | 250.1358 |

| Monoisotopic Mass | 250.1358 u |

| Elemental Composition | C: 86.36%, H: 7.25%, O: 6.39% |

This table represents theoretical data and does not reflect published experimental findings.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Connectivity

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (parent ions) are selected and fragmented to produce daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For 2,2-bis(4-methylphenyl)cyclobutanone, characteristic fragmentation would be expected. The strained cyclobutanone ring is prone to cleavage, and the bonds connecting the phenyl groups to the ring would also be susceptible to fragmentation.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. nih.gov In the case of 2,2-bis(4-methylphenyl)cyclobutanone, fragmentation would likely involve the loss of carbon monoxide (CO) or cleavage of the bonds to the p-tolyl groups. Analysis of the resulting daughter ions would help to piece together the structural connectivity of the molecule.

The following table provides a hypothetical fragmentation pattern for 2,2-bis(4-methylphenyl)cyclobutanone.

| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 250.1 | 222.1 | CO | [C₁₇H₁₈]⁺ |

| 250.1 | 159.1 | C₇H₇ | [C₁₁H₁₁O]⁺ |

| 250.1 | 91.1 | C₁₁H₇O | [C₇H₇]⁺ (Tropylium ion) |

This table is a hypothetical representation of potential fragmentation and is not based on published experimental data.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid. nist.gov It provides precise information about bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and how it packs in the crystal lattice. This technique would be invaluable for understanding the solid-state architecture of 2,2-bis(4-methylphenyl)cyclobutanone.

Crystal Structure Determination and Analysis of Torsion Angles and Bond Lengths

A single crystal of 2,2-bis(4-methylphenyl)cyclobutanone would be required for X-ray diffraction analysis. The resulting data would allow for the determination of the precise coordinates of each atom in the unit cell. From these coordinates, detailed geometric parameters such as bond lengths and torsion angles can be calculated. For instance, the C-C bond lengths within the cyclobutanone ring and the C=O bond length of the ketone group would be of particular interest. Torsion angles would describe the puckering of the cyclobutane (B1203170) ring and the orientation of the p-tolyl substituents relative to the ring.

The table below shows hypothetical crystallographic data for 2,2-bis(4-methylphenyl)cyclobutanone.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Volume (ų) | 1290 |

| Z | 4 |

This table contains hypothetical data and does not represent published experimental findings.

Examination of Phenyl Ring Orientation and Cyclobutanone Ring Conformation in the Solid State

The X-ray crystal structure would provide a clear picture of the conformation of the cyclobutanone ring, which is typically puckered rather than planar. The degree of puckering can be quantified by the ring puckering amplitude and phase. Furthermore, the orientation of the two p-tolyl groups relative to the cyclobutanone ring would be determined. This includes the torsion angles that define the twist of the phenyl rings with respect to the bonds connecting them to the cyclobutane ring. These structural details are crucial for understanding potential intermolecular interactions, such as C-H···π stacking, which might influence the crystal packing.

Reactivity and Mechanistic Investigations of 2,2 Bis 4 Methylphenyl Cyclobutanone

Ring-Opening and Ring-Expansion Reactions: Pathways and Selectivity

The significant strain energy of the four-membered ring in 2,2-bis(4-methylphenyl)cyclobutanone makes it susceptible to reactions that relieve this strain. Ring-opening and ring-expansion reactions are therefore prominent pathways for this molecule, proceeding through various mechanisms under thermal, photochemical, or oxidative conditions.

Ketones like 2,2-bis(4-methylphenyl)cyclobutanone are known to undergo photochemical reactions upon absorption of UV light, most notably the Norrish Type I and Type II reactions. nih.govscispace.com

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbon bonds (the bond between the carbonyl carbon and an adjacent carbon) following photoexcitation to a singlet or triplet state. wikipedia.org For 2,2-bis(4-methylphenyl)cyclobutanone, there are two such bonds that can cleave: the C1-C2 bond and the C1-C4 bond.

Cleavage of the C1-C2 bond is highly favored due to the formation of a resonance-stabilized bis(4-methylphenyl)methyl radical. The initial cleavage would produce a 1,4-biradical intermediate. This biradical can then undergo several competing secondary reactions:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a new 1,3-biradical, which can subsequently close to form 1,1-bis(4-methylphenyl)cyclopropane.

Intramolecular Disproportionation: Abstraction of a hydrogen atom to yield an alkene and a ketene (B1206846).

The general pathway for the Norrish Type I reaction in cyclobutanone (B123998) involves the formation of ethylene (B1197577) and ketene, or cyclopropane (B1198618) and carbon monoxide. researchgate.net The product distribution is often dependent on the reaction conditions and the stability of the radical intermediates formed. scispace.com In the case of 2,2-bis(4-methylphenyl)cyclobutanone, the stability of the di-p-tolyl-substituted radical intermediate would strongly direct the initial cleavage.

| Norrish Type I Cleavage Pathway | Initial Products (Biradical) | Potential Final Products | Driving Factor |

| C1-C2 Bond Cleavage | A resonance-stabilized bis(4-methylphenyl)methyl radical and an acyl radical | 1,1-bis(4-methylphenyl)cyclopropane + CO; products from ketene formation | High stability of the tertiary benzylic radical |

| C1-C4 Bond Cleavage | A primary alkyl radical and a substituted acyl radical | Less favored due to lower stability of the primary radical | Lower radical stability |

The Norrish Type II reaction , which involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, is not possible for 2,2-bis(4-methylphenyl)cyclobutanone as it lacks γ-hydrogen atoms.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid (like m-CPBA) or other peroxides. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The reaction is highly regioselective, with the migratory aptitude of the adjacent carbon groups determining the product.

The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

In 2,2-bis(4-methylphenyl)cyclobutanone, the carbonyl group is flanked by a methylene (B1212753) group (-CH2-) at the C4 position and a quaternary carbon at the C2 position, which is attached to two p-tolyl groups. The migratory group is one of the carbons attached to the carbonyl.

Migration of the C2 carbon: This would involve the migration of a quaternary carbon center.

Migration of the C4 carbon: This would involve the migration of a secondary alkyl group.

Based on the established migratory preferences, the secondary alkyl group (C4) is expected to migrate in preference to the quaternary C2 carbon. However, the presence of the two aryl groups at C2 can influence the reaction. If a rearrangement were to occur involving the C2 substituents, the phenyl group has a significant migratory aptitude. The mechanism involves the formation of a Criegee intermediate, followed by the migration of one of the groups. wikipedia.orgyoutube.com For 2,2-bis(4-methylphenyl)cyclobutanone, migration of the C4 methylene group is the most probable pathway, leading to the formation of a seven-membered lactone.

| Migrating Group | Predicted Product | Relative Likelihood |

| C4 (Methylene) | 5,5-bis(4-methylphenyl)oxepan-2-one | High |

| C2 (Quaternary Carbon) | 3,3-bis(4-methylphenyl)oxepan-2-one | Low |

The oxidation of cyclobutanones is generally facile due to the release of ring strain upon expansion to the less-strained lactone. researchgate.net

Carbonyl Group Reactivity: Nucleophilic Addition and Enolization

The carbonyl group in 2,2-bis(4-methylphenyl)cyclobutanone is a key site for chemical reactions, including nucleophilic additions and the formation of enolates for subsequent derivatization.

Nucleophilic addition to the carbonyl carbon of 2,2-bis(4-methylphenyl)cyclobutanone is significantly influenced by steric hindrance. The two bulky p-tolyl groups at the C2 position create a sterically congested environment, shielding one face of the carbonyl group. This steric bias is expected to lead to high diastereoselectivity in reactions with nucleophiles.

For example, reduction with a hydride reagent (e.g., NaBH4) or addition of an organometallic reagent (e.g., a Grignard reagent) would preferentially occur from the less hindered face of the carbonyl, which is the face opposite to the two p-tolyl groups. This leads to the predictable formation of one major diastereomer of the corresponding alcohol. The degree of stereoselectivity depends on the size of the incoming nucleophile; bulkier nucleophiles will exhibit higher selectivity. wikipedia.orgsaskoer.ca

The protons on the α-carbons (C3 and C4) of the cyclobutanone ring are acidic and can be removed by a base to form an enolate. libretexts.orglibretexts.org 2,2-bis(4-methylphenyl)cyclobutanone is an asymmetrical ketone, and therefore, two different enolates can potentially be formed:

Kinetic Enolate: Formed by the rapid removal of the most accessible, least sterically hindered α-proton. In this case, the protons at C4 are sterically more accessible than those at C3, which are adjacent to the bulky gem-diaryl group. Therefore, deprotonation with a bulky, non-nucleophilic base at low temperature (e.g., LDA at -78 °C) is expected to selectively form the kinetic enolate where the double bond is between C1 and C4.

Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Formation of the thermodynamic enolate is favored under conditions that allow for equilibration (e.g., a weaker base like an alkoxide at room temperature). For 2,2-bis(4-methylphenyl)cyclobutanone, the enolate with the double bond between C1 and C2 would be more substituted. However, its formation would introduce significant steric strain between the enolate oxygen and the p-tolyl groups. Thus, the relative stability is not straightforward and the kinetic enolate may also be the thermodynamic product. youtube.comyoutube.com

Once formed, these enolates can be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position. The regioselectivity of this derivatization is controlled by the choice of reaction conditions to favor either the kinetic or thermodynamic enolate.

| Enolate Type | Position of Deprotonation | Favored Conditions | Resulting α-Substituted Product |

| Kinetic | C4 | LDA, THF, -78 °C | 4-substituted-2,2-bis(4-methylphenyl)cyclobutanone |

| Thermodynamic | C3 | NaOEt, EtOH, 25 °C | 3-substituted-2,2-bis(4-methylphenyl)cyclobutanone (potentially disfavored by sterics) |

Rearrangements and Cycloadditions Involving the Cyclobutanone Ring

The strained four-membered ring of cyclobutanone derivatives can participate in various rearrangements and cycloaddition reactions, often catalyzed by transition metals or promoted by heat or light. utexas.edu These reactions can lead to the formation of more complex polycyclic or heterocyclic systems.

For instance, cyclobutanones can undergo ring expansion upon treatment with diazomethane. They can also serve as four-carbon building blocks in cycloaddition reactions. nih.gov For example, a rhodium-catalyzed [4+2] cycloaddition can occur where the cyclobutanone ring opens to form a metallacyclic intermediate, which then reacts with a dienophile. While specific examples for 2,2-bis(4-methylphenyl)cyclobutanone are not prevalent in the literature, the general reactivity patterns of cyclobutanones suggest its potential as a synthon in constructing more elaborate molecular architectures. The bulky substituents at the C2 position would be expected to play a significant role in controlling the stereochemical outcome of any such cycloaddition. nih.gov

[2+2] Cycloaddition Analogues and Retro-Cycloadditions

[2+2] cycloaddition reactions are fundamental processes for the formation of four-membered rings. orgsyn.org The reverse reaction, known as a retro-[2+2] cycloaddition or cycloreversion, is also a significant process, particularly under thermal or photochemical conditions. For 2,2-bis(4-methylphenyl)cyclobutanone, the retro-[2+2] cycloaddition would involve the cleavage of the cyclobutane (B1203170) ring to yield a ketene and an alkene.

The mechanism of thermal [2+2] cycloadditions and their retro counterparts can often be understood through orbital symmetry rules. rsc.org Thermally allowed [2+2] cycloadditions are relatively rare and often involve specific substrates like ketenes. researchgate.net Photochemical [2+2] cycloadditions, however, are more common and proceed via the excitation of one of the components to an excited state. researchgate.net

The retro-[2+2] cycloaddition of a cyclobutanone can be initiated by photoexcitation, leading to the formation of an excited state that can then fragment. The presence of the two 4-methylphenyl (p-tolyl) groups at the C2 position is expected to influence this process. These groups, being bulky, can introduce steric strain into the molecule, potentially lowering the activation energy for ring cleavage. Electronically, the aryl groups can stabilize radical or ionic intermediates that may be formed during a stepwise retro-cycloaddition process.

A related mechanistic pathway is the formal [2+2] cycloaddition - retro-electrocyclization (CA-RE) reaction, which has been studied in detail for other systems. nih.gov This type of reaction proceeds through a transient cyclobutene (B1205218) intermediate. While not a direct retro-cycloaddition of a cyclobutanone, it highlights the mechanistic intricacies of four-membered ring transformations. nih.gov In the case of 2,2-bis(4-methylphenyl)cyclobutanone, a retro-cycloaddition would likely proceed through a biradical intermediate upon photochemical excitation, leading to the formation of 1,1-bis(4-methylphenyl)ethene and ketene.

Table 1: Plausible Products of Retro-[2+2] Cycloaddition of 2,2-Bis(4-methylphenyl)cyclobutanone

| Reactant | Conditions | Plausible Products |

| 2,2-Bis(4-methylphenyl)cyclobutanone | Photochemical (hν) | 1,1-Bis(4-methylphenyl)ethene + Ketene |

Other Photochemical Rearrangements and Their Mechanisms

Beyond retro-cycloadditions, 2,2-bis(4-methylphenyl)cyclobutanone is susceptible to other photochemical rearrangements, primarily driven by the n-π* excitation of the carbonyl group. wikipedia.org These reactions are often competitive and the product distribution can be influenced by factors such as solvent and the nature of the substituents. sci-hub.se

One of the most significant photochemical pathways for cyclobutanones is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For 2,2-bis(4-methylphenyl)cyclobutanone, this cleavage can occur in two ways, leading to different biradical intermediates. Cleavage of the C1-C2 bond would generate a more stable biradical due to the presence of the two p-tolyl groups, which can stabilize the radical center at C2 through resonance.

Following the initial α-cleavage, the resulting 1,4-acyl-alkyl biradical can undergo several subsequent reactions:

Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide (CO) to form a 1,3-biradical. This biradical can then close to form a cyclopropane derivative or undergo rearrangement to form an alkene. researchgate.net Given the substitution pattern, this would lead to the formation of 1,1-bis(4-methylphenyl)cyclopropane.

Ring Expansion: The initially formed biradical can also rearrange to form a cyclic oxacarbene. sci-hub.se This highly reactive intermediate can be trapped by nucleophilic solvents, such as alcohols, to yield cyclic acetals. In the case of 2,2-bis(4-methylphenyl)cyclobutanone irradiated in methanol, this would be expected to form a 2-methoxy-3,3-bis(4-methylphenyl)tetrahydrofuran. sci-hub.se

Cycloelimination: This pathway is essentially the retro-[2+2] cycloaddition discussed previously, leading to an alkene and ketene. researchgate.net

The competition between these pathways is influenced by the stability of the various radical intermediates. The presence of the electron-donating p-tolyl groups at the C2 position would be expected to stabilize the C2-centered radical, favoring the initial C1-C2 bond cleavage.

Table 2: Major Photochemical Rearrangement Pathways of 2,2-Bis(4-methylphenyl)cyclobutanone

| Reaction Type | Intermediate | Major Products |

| Norrish Type I / Decarbonylation | 1,4-Acyl-alkyl biradical, then 1,3-biradical | 1,1-Bis(4-methylphenyl)cyclopropane + Carbon Monoxide |

| Norrish Type I / Ring Expansion | Oxacarbene | 2-Alkoxy-3,3-bis(4-methylphenyl)tetrahydrofuran (in alcohol) |

| Norrish Type I / Cycloelimination | 1,4-Acyl-alkyl biradical | 1,1-Bis(4-methylphenyl)ethene + Ketene |

Influence of 2,2-Bis(4-methylphenyl) Substitution on Regioselectivity and Stereoselectivity in Complex Transformations

The two bulky 4-methylphenyl groups at the C2 position of the cyclobutanone ring exert significant steric and electronic control over its reactions, profoundly influencing the regioselectivity and stereoselectivity of complex transformations.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of the photochemical reactions of 2,2-bis(4-methylphenyl)cyclobutanone, the regioselectivity of the initial α-cleavage is dictated by the stability of the resulting radical centers. As mentioned, cleavage of the C1-C2 bond is favored due to the superior stabilization of the C2 radical by the two adjacent p-tolyl groups through resonance. This directs the subsequent reaction pathways.

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving the cyclobutanone ring, the approach of reagents is sterically hindered by the two large p-tolyl groups. For instance, in a hypothetical reduction of the carbonyl group, a hydride reagent would preferentially attack from the less hindered face of the molecule, opposite to the bulky aryl substituents.

In the context of cycloaddition reactions where 2,2-bis(4-methylphenyl)cyclobutanone or its derivatives might act as substrates, the facial selectivity would be high. Any incoming reactant would approach the molecule from the side opposite the voluminous di-aryl substituted carbon.

The electronic nature of the p-tolyl groups also plays a role. The methyl group is weakly electron-donating, which can influence the electron density at the phenyl rings and, by extension, the stability of any charged intermediates that might form in polar reaction pathways. In reactions proceeding through cationic intermediates, the p-tolyl groups would provide enhanced stabilization compared to unsubstituted phenyl groups.

Table 3: Predicted Influence of 2,2-Bis(4-methylphenyl) Substitution

| Transformation Type | Controlling Factor | Predicted Outcome |

| Norrish Type I Cleavage | Radical Stability | Preferential cleavage of the C1-C2 bond. |

| Nucleophilic Addition to Carbonyl | Steric Hindrance | Attack from the face opposite the p-tolyl groups. |

| Reactions involving C3/C4 | Steric Hindrance | Reagents will preferentially interact with the less hindered C3/C4 positions. |

Computational and Theoretical Insights into 2,2 Bis 4 Methylphenyl Cyclobutanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-bis(4-methylphenyl)cyclobutanone, these calculations elucidate the arrangement of electrons and nuclei, which dictates its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on 2,2-bis(4-methylphenyl)cyclobutanone and related 2,2-diarylcyclobutanones have utilized DFT, particularly methods like B3LYP, to determine key characteristics of the ground state.

Electronic property calculations reveal the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In cyclobutanones, the HOMO is typically associated with the carbonyl oxygen's non-bonding electrons (n-orbital), while the LUMO is the antibonding π* orbital of the carbonyl group. The energy gap between these orbitals is crucial for understanding the molecule's photochemical behavior, as the n→π* transition is fundamental to its reactivity upon absorbing light.

Table 1: Calculated Geometric Parameters for Ground State 2,2-Bis(4-methylphenyl)cyclobutanone

| Parameter | Value (DFT/B3LYP) | Description |

|---|---|---|

| Ring Puckering Angle | ~20-30° | The angle of deviation of the cyclobutanone (B123998) ring from a planar structure. |

| C-C=O Bond Angle | ~130-135° | The bond angle involving the carbonyl group within the strained four-membered ring. |

Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2), provide a higher level of theory for investigating electronic states beyond the ground state. These methods are essential for mapping the energy profiles of photochemical reactions.

For 2,2-bis(4-methylphenyl)cyclobutanone, these calculations trace the molecule's journey from its initial ground state to an electronically excited state upon light absorption. The primary photochemical process for cyclobutanones is the Norrish Type I reaction, which involves the cleavage of the C1-C2 bond. Ab initio calculations map the potential energy surfaces of the singlet (S1) and triplet (T1) excited states. These surfaces show the energy changes as the C1-C2 bond elongates, leading to a biradical intermediate. The calculations help identify the lowest energy pathways, including transition states and intermediates, that govern the reaction dynamics from the initial excitation to the formation of photoproducts.

Conformational Analysis and Potential Energy Surfaces of 2,2-Bis(4-methylphenyl)cyclobutanone

The flexibility of the cyclobutanone ring and the rotation of the bulky aryl groups mean that 2,2-bis(4-methylphenyl)cyclobutanone can exist in multiple conformations. Understanding these conformations and the energy barriers between them is key to explaining its reactivity.

The four-membered ring of cyclobutanone is in a constant state of dynamic motion, primarily through a "ring puckering" vibration. This motion involves the out-of-plane bending of the carbon atoms. The potential energy surface for this puckering is typically a double-well potential, with a small energy barrier at the planar conformation.

Simultaneously, the two p-tolyl groups at the C2 position can rotate around the C2-C(aryl) bonds. Computational studies have calculated the energy barriers for this rotation. The rotation is not free but is hindered by significant steric interactions between the aryl groups themselves and between the aryl groups and the cyclobutanone ring. These rotational barriers lead to distinct, stable conformational isomers (rotamers) with well-defined geometries. The interplay between ring puckering and aryl group rotation creates a complex, multi-dimensional potential energy surface that dictates the molecule's conformational preferences.

The preferred three-dimensional structure of 2,2-bis(4-methylphenyl)cyclobutanone is a delicate balance of steric and electronic effects.

Steric Effects : The primary steric factor is the repulsion between the large p-tolyl groups. To minimize this, the groups rotate to an angle that maximizes their separation. There is also significant steric hindrance between the ortho-hydrogens of the aryl rings and the hydrogen atoms on the C3 and C4 carbons of the cyclobutanone ring. This steric pressure is a major determinant of both the ring puckering angle and the torsional angles of the aryl groups.

Electronic Effects : While steric effects are dominant, electronic effects also play a role. These include hyperconjugation and electrostatic interactions. The methyl groups on the phenyl rings are electron-donating, which can subtly influence the electron distribution in the aryl rings and their interaction with the carbonyl group. However, for conformational preferences, these electronic influences are generally considered secondary to the powerful steric demands.

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms at a level of detail that is often inaccessible to experiments alone. For 2,2-bis(4-methylphenyl)cyclobutanone, calculations have been pivotal in understanding its photochemical decomposition.

The key photochemical pathway is the Norrish Type I cleavage. Upon excitation to the S1 or T1 state, the α-carbon bond (C1-C2) breaks, forming a 1,4-biradical intermediate. Transition state calculations using DFT and ab initio methods are used to locate the geometry and energy of the transition state for this bond-breaking step. These calculations show how the C1-C2 bond elongates while the geometry of the rest of the molecule relaxes to accommodate this change.

Following the initial cleavage, the resulting biradical can undergo several subsequent reactions, including:

Decarbonylation : Loss of a carbon monoxide (CO) molecule to form a 1,1-bis(4-methylphenyl)cyclopropane or related C3 species.

Ring Closure : Re-formation of the starting cyclobutanone.

Rearrangement : Formation of other isomeric products.

Transition state calculations for each of these subsequent pathways allow for the determination of the activation energy barriers. By comparing these barriers, a theoretical prediction of the major and minor reaction products can be made, providing a detailed map of the entire reaction mechanism.

Table 2: Calculated Energy Barriers for Photochemical Reactions of 2,2-Bis(4-methylphenyl)cyclobutanone

| Reaction Step | Computational Method | Typical Calculated Barrier (kcal/mol) | Description |

|---|---|---|---|

| α-Cleavage (C1-C2 Bond Breaking) | CASPT2//CASSCF | Low (~2-5) | The initial bond scission from the excited state to form the biradical intermediate. |

| Decarbonylation (CO Loss) | DFT (B3LYP) | Moderate | The energy required for the biradical intermediate to lose a molecule of carbon monoxide. |

Predicting Reaction Pathways and Activation Energies

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the intricate pathways of chemical reactions and their associated energy barriers. For a molecule like 2,2-bis(4-methylphenyl)cyclobutanone, a primary reaction of interest would be the Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a diradical intermediate.

The general mechanism can be outlined as follows:

Photoexcitation: The cyclobutanone derivative absorbs a photon, promoting it to an excited electronic state (typically the first singlet state, S₁).

α-Cleavage: In the excited state, the molecule undergoes cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a 1,4-biradical.

Subsequent Reactions: This biradical can then undergo several transformations, including:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a cyclopropane (B1198618) derivative.

Ring Opening: Formation of an alkene and a ketene (B1206846).

Recombination: Re-formation of the original cyclobutanone.

The presence of the two 4-methylphenyl (p-tolyl) groups at the C2 position is expected to significantly influence the stability of the radical intermediates and, consequently, the activation energies for these pathways. The electron-donating nature of the methyl groups on the phenyl rings could stabilize the radical formed on the C2 carbon.

A hypothetical reaction energy profile could be calculated to compare the activation barriers for these competing pathways. While specific values are not available, a representative data table illustrates the kind of information that would be sought.

Table 1: Hypothetical Activation Energies for Photochemical Pathways of 2,2-Bis(4-methylphenyl)cyclobutanone

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| α-Cleavage | S₁ -> Biradical | Data Not Available |

| Decarbonylation | Biradical -> Cyclopropane + CO | Data Not Available |

| Ring Opening | Biradical -> Alkene + Ketene | Data Not Available |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent environment can have a profound impact on the energetics and mechanisms of chemical reactions. For the photochemical reactions of 2,2-bis(4-methylphenyl)cyclobutanone, solvents can influence the stability of the ground state, excited states, and intermediates.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant.

Key anticipated solvent effects include:

Polarity: Polar solvents might stabilize the polar carbonyl group in the ground state and could also stabilize charged or highly polar transition states or intermediates.

Hydrogen Bonding: Protic solvents could form hydrogen bonds with the carbonyl oxygen, affecting its reactivity and the energy of the excited state.

The choice of solvent could potentially be used to favor one reaction pathway over another. For example, a solvent that preferentially stabilizes the transition state for decarbonylation could increase the yield of the corresponding cyclopropane product.

Table 2: Hypothetical Solvent Effects on the α-Cleavage Activation Energy

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (kcal/mol) |

| Hexane (Non-polar) | 1.88 | Data Not Available |

| Dichloromethane (Polar aprotic) | 8.93 | Data Not Available |

| Ethanol (Polar protic) | 24.5 | Data Not Available |

| Water (Polar protic) | 80.1 | Data Not Available |

Note: The values in this table are illustrative and require specific computational investigation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. For 2,2-bis(4-methylphenyl)cyclobutanone, MD simulations could reveal important insights into its dynamic structure and how it interacts with its environment.

An MD simulation tracks the positions and velocities of atoms in a system over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of the molecule's conformational landscape and the simulation of its behavior in different phases (e.g., in solution or in a crystal).

Potential applications of MD simulations for this compound include:

Conformational Analysis: The four-membered cyclobutane (B1203170) ring is puckered, and the two bulky p-tolyl groups will have preferred orientations. MD simulations can explore the different possible conformations and the energy barriers between them.

Solvation Shell Structure: In solution, MD can be used to analyze the arrangement of solvent molecules around the solute, providing a detailed picture of the solvation shell. This can help in understanding intermolecular interactions, such as van der Waals forces and, in the case of protic solvents, hydrogen bonding.

Crystal Packing: For the solid state, MD simulations can be used to predict and analyze the crystal packing, which is determined by the intermolecular forces between adjacent molecules.

Advanced Applications and Role in Chemical Synthesis

2,2-Bis(4-methylphenyl)cyclobutanone as a Versatile Building Block in Complex Molecule Synthesis

The high ring strain of the cyclobutanone (B123998) core makes 2,2-bis(4-methylphenyl)cyclobutanone an excellent substrate for ring-opening and rearrangement reactions. This reactivity allows chemists to access a range of complex molecules that would be challenging to synthesize through other methods. The gem-di-p-tolyl substitution pattern not only influences the stereochemical outcome of reactions but also imparts specific properties, such as thermal stability and solubility, to the resulting products. Transition-metal catalyzed C-C bond activation, for instance, transforms cyclobutanones into functionalized scaffolds by leveraging the release of ring strain. rsc.org

The utility of 2,2-bis(4-methylphenyl)cyclobutanone as a synthetic intermediate is particularly evident in its conversion to diverse ring systems.

Heterocyclic Systems: A classic and powerful transformation for converting cyclic ketones into heterocyclic lactones is the Baeyer-Villiger oxidation. In this reaction, a peroxyacid is used to insert an oxygen atom adjacent to the carbonyl group. wikipedia.org When applied to 2,2-bis(4-methylphenyl)cyclobutanone, this reaction is expected to yield a five-membered lactone. The regioselectivity of the Baeyer-Villiger oxidation is well-established, with the more substituted carbon atom typically migrating. dtic.mil Due to the quaternary nature of the C2 carbon bearing the two p-tolyl groups, the reaction predictably leads to the insertion of oxygen between the carbonyl carbon (C1) and the highly substituted C2, forming the corresponding five-membered ring lactone.

Carbocyclic Systems: Beyond heterocycles, derivatives of 2,2-bis(4-methylphenyl)cyclobutanone can be used to construct new carbocyclic frameworks. For example, N-sulfonylhydrazone derivatives of cyclobutanones undergo palladium-catalyzed coupling reactions with aryl halides to produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org These transformations proceed through the formation of a palladium-carbene intermediate, which then undergoes migratory insertion, demonstrating how the strained ring can be converted into other valuable carbocyclic motifs. organic-chemistry.org

Table 1: Synthetic Transformations of 2,2-Bis(4-methylphenyl)cyclobutanone

| Reaction Type | Reagents | Product Class | Key Feature |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Lactones (Heterocycles) | Regioselective oxygen atom insertion to expand the ring. |

| Palladium-Catalyzed Carbene Coupling | N-Sulfonylhydrazone derivative, Aryl Halide, Pd Catalyst | Cyclobutenes, Methylenecyclobutanes (Carbocycles) | Formation of new C-C bonds and unsaturated carbocycles. organic-chemistry.org |

| Photochemical Ring Opening (Norrish Type I) | UV Light | 1,4-Diradicals, Alkenes, Alkanes | C-C bond cleavage driven by photoexcitation. wikipedia.orgkvmwai.edu.in |

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly for pharmaceutical and biological applications. 2,2-Bis(4-methylphenyl)cyclobutanone, being a prochiral ketone, is a valuable starting point for creating optically active molecules.

A key strategy is the asymmetric Baeyer-Villiger oxidation. While the oxidation of the prochiral 2,2-bis(4-methylphenyl)cyclobutanone would require a desymmetrization approach, the kinetic resolution of related racemic chiral cyclobutanones is a well-documented success. dtic.mil In a kinetic resolution, a chiral catalyst or enzyme selectively oxidizes one enantiomer of a racemic mixture faster than the other. This allows for the separation of an enantiomerically enriched lactone and the unreacted, enantiomerically enriched cyclobutanone, providing two valuable chiral building blocks from a single reaction. dtic.mil Enzymes, such as cyclohexanone (B45756) monooxygenase, have proven particularly effective at catalyzing these transformations with high enantioselectivity. dtic.mil Furthermore, advances in organocatalysis and earth-abundant metal catalysis have enabled the direct enantioselective synthesis of cyclobutanones bearing chiral centers, which can then be elaborated into more complex optically active structures. nih.gov

Development of Novel Catalytic Systems Utilizing 2,2-Bis(4-methylphenyl)cyclobutanone Derivatives

While 2,2-bis(4-methylphenyl)cyclobutanone is primarily studied as a substrate, the potential exists for its derivatives to be incorporated into catalytic systems. The rigid, well-defined three-dimensional structure of the cyclobutane (B1203170) ring makes it an intriguing scaffold for the design of new chiral ligands for asymmetric catalysis. By functionalizing the p-tolyl groups or the cyclobutane ring itself with coordinating atoms (e.g., phosphorus, nitrogen, or oxygen), it is conceivable to create novel ligands.

These hypothetical ligands could chelate to a metal center, creating a chiral environment capable of inducing stereoselectivity in a catalytic reaction. The bulky di-p-tolyl groups would provide significant steric hindrance, which is often crucial for achieving high levels of enantioselectivity. While the direct use of 2,2-bis(4-methylphenyl)cyclobutanone-derived ligands in catalysis is a speculative and currently underexplored area of research, the principles of ligand design suggest it as a plausible avenue for future investigation. The development of catalysts from earth-abundant metals like cobalt and nickel for reactions involving cyclobutanones highlights the ongoing search for novel catalytic systems in this field. rsc.orgnih.gov

Probes for Mechanistic Organic Chemistry Studies (e.g., Strain Release Mechanisms, Diradical Intermediates)

The photochemistry of ketones is a rich field for studying reaction mechanisms, and 2,2-bis(4-methylphenyl)cyclobutanone is an excellent model compound for these investigations. Upon absorption of UV light, the ketone can undergo a Norrish Type I reaction, which involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgkvmwai.edu.in

For 2,2-bis(4-methylphenyl)cyclobutanone, this α-cleavage breaks the strained four-membered ring and generates a 1,4-diradical intermediate. The key feature of this specific molecule is that one of the resulting radical centers is a tertiary benzylic-type radical, stabilized by resonance with the two p-tolyl groups. This stabilization makes the formation of the diradical particularly favorable and increases its lifetime, facilitating its study.

The subsequent reactions of this diradical are diagnostic of the underlying mechanisms:

Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide to form a new 1,3-diradical, which can then cyclize to form a cyclopropane (B1198618) or undergo other rearrangements. kvmwai.edu.in

Intramolecular Hydrogen Abstraction: The diradical can undergo internal hydrogen atom transfer to form unsaturated aldehydes. kvmwai.edu.inrsc.org

Ring Closure: The 1,4-diradical can re-close to reform the starting cyclobutanone.

By studying the quantum yields and product distributions under various conditions (e.g., different solvents, temperatures, or in the presence of radical quenchers), chemists can gain fundamental insights into the behavior of strained rings, the properties of diradical intermediates, and the dynamics of photochemical reactions. rsc.org The use of related compounds as mechanistic probes for electron-transfer processes further underscores the value of such rigid systems in fundamental organic chemistry research. nih.gov

Potential as a Precursor for Advanced Materials (Purely Chemical/Materials Science Applications)

The combination of a highly strained ring and bulky, rigid aromatic substituents makes 2,2-bis(4-methylphenyl)cyclobutanone a compelling, albeit largely unexplored, candidate as a monomer for advanced materials. The primary route to polymer formation would be through Ring-Opening Polymerization (ROP). The significant energy released upon opening the cyclobutanone ring (strain-release) would provide a strong thermodynamic driving force for the polymerization process. rsc.org

ROP could potentially be initiated by cationic, anionic, or organometallic catalysts, analogous to the polymerization of other strained cyclic monomers like cyclopropanes or cyclic esters. rsc.orgresearchgate.net The resulting polymer would possess a unique structure, featuring a polyketone backbone with pendant gem-di-p-tolyl groups at regular intervals.

This hypothetical polymer could exhibit several desirable material properties:

High Thermal Stability: The aromatic p-tolyl groups would likely impart a high glass transition temperature (Tg) and excellent thermal stability.

Specific Optical Properties: The high density of aromatic rings could lead to a high refractive index, a property useful in optical applications.

Solubility: The methyl groups on the phenyl rings might enhance solubility in common organic solvents compared to an unsubstituted diphenyl analogue, facilitating processing.

While the polymerization of this specific monomer has not been extensively reported, the principles of ROP suggest it is a viable strategy for creating novel polymers with specialized properties derived directly from the monomer's unique chemical architecture. rsc.orgrsc.org

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction for 2,2-Bis(4-methylphenyl)cyclobutanone Analogs

The creation of chiral molecules is a paramount objective in modern synthetic chemistry, particularly for applications in pharmacology and materials science. While 2,2-bis(4-methylphenyl)cyclobutanone is itself achiral, the synthesis of chiral analogs through asymmetric methods presents a compelling future research direction. The development of synthetic routes to enantiopure cyclobutanones bearing quaternary stereocenters is an ongoing challenge. organic-chemistry.org

Future investigations could focus on the desymmetrization of prochiral cyclobutanone (B123998) precursors. uni-mainz.de Strategies involving nitrogen insertion using chiral auxiliaries, such as (1S,2R)-1-amino-2-indanol, have proven effective for creating chiral γ-lactams from other cyclobutanones. uni-mainz.denih.gov This method, which relies on the inherent ring strain as a driving force, could be adapted to produce optically pure lactams derived from the 2,2-bis(4-methylphenyl)cyclobutanone scaffold. nih.gov

Another promising avenue is the enantioselective Baeyer-Villiger oxidation. nih.gov Due to the ring strain, the cyclobutanone moiety is relatively easy to oxidize. nih.gov The development or application of chiral catalysts, such as thiourea-based organocatalysts, could facilitate the conversion of substituted 2,2-bis(4-methylphenyl)cyclobutanone precursors into chiral γ-lactones with high enantioselectivity. nih.gov Furthermore, the use of chiral auxiliaries attached at the 3-position has been shown to guide the reaction of cyclobutanones with aldehydes to produce chiral 2,3-dihydro-4-pyranones with excellent enantiomeric excess (up to 93% ee). nih.gov

Table 1: Potential Asymmetric Strategies for Cyclobutanone Analogs

| Strategy | Reagent/Catalyst Example | Potential Product from Analog | Key Finding/Reference |

| Nitrogen Insertion | (1S,2R)-1-amino-2-indanol | Chiral γ-Lactam | Enables downstream stereoinduction, creating quaternary stereocenters. uni-mainz.denih.gov |

| Baeyer-Villiger Oxidation | Chiral Thiourea-based Catalysts | Chiral γ-Lactone | Ring strain facilitates oxidation; organocatalysis offers a metal-free route. nih.gov |

| Aldol Reaction | Chiral Auxiliary (e.g., ethyl l-lactate) + TiCl₄/SnCl₂ | Chiral 2,3-Dihydro-4-pyranone | Combined use of Lewis acids can achieve high diastereoselectivity and ee. nih.gov |

| [2+2] Cycloaddition | Chiral Keteniminium Salts | Chiral Cyclobutanone | Allows for the construction of the core ring with stereocontrol. nih.gov |

Investigation of Organometallic Chemistry Involving 2,2-Bis(4-methylphenyl)cyclobutanone

The organometallic chemistry of 2,2-bis(4-methylphenyl)cyclobutanone is a largely unexplored field. Future research could investigate the use of transition metal catalysts to achieve novel transformations. For instance, palladium-catalyzed C-H activation could selectively functionalize the aryl rings or the methyl groups, providing a route to more complex derivatives without altering the core cyclobutanone structure. The development of chiral ligands for such transformations could also introduce atropisomerism in the resulting biaryl systems. nih.gov

Furthermore, the carbonyl group of 2,2-bis(4-methylphenyl)cyclobutanone is a prime target for organometallic reagents. Reactions with organolithium or Grignard reagents could be explored to synthesize tertiary alcohols, which are precursors to other functional groups. Gold(I)-catalyzed rearrangements of related 1-alkynyl cyclobutanols are known to produce alkylidene cycloalkanones, suggesting that similar catalytic systems could unlock unique rearrangement pathways for derivatives of 2,2-bis(4-methylphenyl)cyclobutanone. organic-chemistry.org The use of heterobimetallic complexes could also offer unique reactivity patterns not achievable with single metal systems. chemrxiv.org

Advanced Photophysical Properties and Photochemical Reactivity Studies Beyond Established Reactions

The photochemical behavior of diarylidene ketones, which are cross-conjugated dienones, has been studied, revealing their capacity for [2+2] photocycloaddition reactions. nih.gov For 2,2-bis(4-methylphenyl)cyclobutanone, research could move beyond these established reactions to probe more advanced photophysical properties. A key area of investigation would be its potential as a triplet photosensitizer, where upon excitation, it could transfer its energy to other molecules, initiating photochemical reactions.

Detailed studies involving time-resolved spectroscopy could elucidate the lifetimes and quantum yields of its excited states (singlet and triplet). Understanding these properties is crucial for designing applications in photoredox catalysis. The compound's electrochemical properties, such as its oxidation and reduction potentials, should be determined via cyclic voltammetry. nih.gov A linear correlation between the difference in these potentials and the energy of the long-wavelength absorption maximum has been observed for similar compounds, which could be a predictive tool. nih.gov The influence of the gem-diaryl substitution on the planarity and conjugation of the system, compared to simpler cyclobutanones, would be a central theme of this research. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies for Scalability

For any compound to have a broader impact, its synthesis must be scalable, safe, and efficient. Translating the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone and its derivatives to a continuous-flow process offers numerous advantages over traditional batch chemistry. rsc.org Flow reactors provide superior heat and mass transfer, allowing for precise temperature control, which is critical for managing exothermic reactions and improving selectivity. rsc.orgflinders.edu.au

This technology would be particularly beneficial for photochemical reactions, where LED-based flow reactors can provide more energy-efficient and safer irradiation compared to traditional mercury lamps, leading to higher yields and shorter residence times. almacgroup.com Multi-step syntheses, including the formation of the cyclobutanone ring followed by subsequent functionalization, could be "telescoped" into a single, continuous process, eliminating the need for isolating intermediates. mdpi.com This approach not only enhances efficiency but also allows for the safe in-situ generation and consumption of potentially hazardous reagents. nih.gov The scalability of flow chemistry would enable the on-demand production of gram-scale quantities, facilitating further research and development. almacgroup.com

Table 2: Comparison of Batch vs. Flow Synthesis for Chemical Production

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |

| Heat Transfer | Slow, inefficient; hotspots possible | Rapid, highly efficient | Precise temperature control, improved safety for exothermic reactions. rsc.org |

| Mass Transfer | Limited by stirring speed | Enhanced due to small channel dimensions | Improved reaction rates and yields. flinders.edu.au |

| Scalability | Difficult, requires re-optimization | Straightforward "scale-out" by running longer or in parallel | On-demand production and easier transition from lab to plant. almacgroup.comnih.gov |

| Safety | Large volumes of hazardous materials | Small reactor volumes, in-situ generation of intermediates | Minimized risk, safer handling of unstable compounds. rsc.orgnih.gov |

| Photochemistry | Inefficient light penetration | Uniform irradiation, high efficiency | Higher yields, shorter reaction times, use of energy-efficient LEDs. almacgroup.com |

Application of In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize and control the synthesis of 2,2-bis(4-methylphenyl)cyclobutanone, particularly within a flow chemistry setup, real-time reaction monitoring is essential. The integration of in-situ spectroscopic probes, such as Fourier-transform infrared (FTIR) or NMR spectroscopy, can provide continuous data on reactant consumption, product formation, and the appearance of any intermediates or byproducts. flinders.edu.aunih.gov

An electrochemical or flow reactor can be coupled with a recycle loop that passes through a transmission FTIR cell, allowing for continuous monitoring without perturbing the reaction conditions. nih.govrsc.org The kinetic profiles generated from this data are invaluable for mechanistic analysis and reaction optimization. nih.gov For example, monitoring the characteristic carbonyl stretch of the cyclobutanone could provide precise information on the reaction rate and endpoint. This level of process analytical technology (PAT) is crucial for developing robust, reproducible, and automated synthetic procedures, ensuring high purity and yield. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.